

* Literature review on the discovery and development of substituted piperidines.

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Compound of Interest

Compound Name: *Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate*

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The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs, spanning a wide spectrum of therapeutic areas, underscores its significance as a privileged scaffold. The conformational flexibility of the piperidine ring, coupled with its ability to be readily substituted at various positions, provides a versatile framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review on the discovery and development of substituted piperidines, with a focus on key therapeutic breakthroughs, synthetic methodologies, structure-activity relationships, and the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Products to Synthetic Blockbusters

The journey of piperidine-based drugs began with the isolation of naturally occurring alkaloids. However, the true potential of this scaffold was unlocked through synthetic chemistry. A pivotal moment in the history of substituted piperidines was the pioneering work of Dr. Paul Janssen in

the mid-20th century. His systematic exploration of pethidine analogs led to the synthesis of haloperidol in 1958, a butyrophenone derivative that became a cornerstone in the treatment of psychosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This discovery highlighted the potential of the 4-substituted piperidine motif in modulating central nervous system (CNS) targets.

Another landmark achievement was the synthesis of fentanyl by Janssen in 1960.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This potent opioid analgesic, approximately 100 times more powerful than morphine, revolutionized pain management and anesthesia.[\[5\]](#)[\[6\]](#) The development of fentanyl and its analogs showcased how subtle modifications to the piperidine scaffold could dramatically influence potency and pharmacokinetic properties.

These early successes spurred further research into substituted piperidines, leading to the development of a diverse range of drugs, including the atypical antipsychotic risperidone and the CNS stimulant methylphenidate, used in the treatment of ADHD.

Key Therapeutic Areas and Representative Drugs

Substituted piperidines have made a significant impact across numerous therapeutic areas. The following sections will delve into specific examples, providing quantitative data on their biological activity and detailing the experimental protocols used for their evaluation.

Central Nervous System Disorders

The CNS has been a major focus for the development of piperidine-containing drugs, targeting a range of receptors and transporters.

Risperidone is a second-generation (atypical) antipsychotic that exhibits potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[\[12\]](#)[\[13\]](#)

Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone and Related Compounds

Compound	Dopamine D2	Serotonin in 5-HT2A	Serotonin in 5-HT1A	Adrenergic α1	Adrenergic α2	Histamine H1	Reference
Risperidone	3.2	0.2	420	5	16	20	[4]
Haloperidol	~1-2	>1000	>1000	~20	~500	~1000	[10]
Clozapine	~100-200	~10-20	~100-200	~10-20	~10-20	~1-10	[14]

Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are primarily attributed to its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8][15]

Table 2: Transporter Inhibition Constants (IC50, nM) for Methylphenidate Enantiomers

Compound	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Serotonin Transporter (SERT)	Reference
d-threo-Methylphenidate	13	34	>10,000	[7]
l-threo-Methylphenidate	540	5100	>50,000	[7]

Analgesia: The Fentanyl Family

Fentanyl and its derivatives are potent synthetic opioids that act as agonists at the μ -opioid receptor. Their high analgesic potency and rapid onset of action have made them invaluable in clinical practice.

Table 3: In Vitro and In Vivo Activity of Fentanyl and Analogs

Compound	μ-Opioid Receptor Binding (IC50, nM)	Analgesic Potency (ED50, mg/kg, rat)	Reference
Fentanyl	3.45 (GPI assay)	0.08	[16]
Carfentanil	0.0006	-	[16]
2-methyl-fentanyl	-	0.665	[16]
3-methyl-fentanyl	-	0.04	[16]

Oncology

The piperidine scaffold is also a key feature in a growing number of anticancer agents, including kinase inhibitors.

Table 4: Anticancer Activity of Substituted Piperidine Derivatives

Compound ID	Target Cancer Cell Line	IC50 (μM)	Reference
Ceritinib Analog 9	H2228 (Lung Cancer)	0.024	[17]
Piperidine-Dihydropyridine Hybrid 8g	A-549 (Lung Cancer)	15.94	[18]
Piperidine-Dihydropyridine Hybrid 8g	MCF-7 (Breast Cancer)	22.12	[18]
Diaryl Pyrazole (SD0006)	p38α Kinase	0.110	[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperidines.

Synthesis of Substituted Piperidines

The synthesis of methylphenidate can be achieved through various routes. One common method involves the following steps:

- **Esterification of Ritalinic Acid:** Ritalinic acid is esterified using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid.[20]
- **Resolution of Enantiomers:** The resulting racemic mixture of threo-methylphenidate is resolved using a chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), to isolate the desired d-threo enantiomer.[20]
- **Salt Formation:** The purified d-threo-methylphenidate free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol.[20] [21]

A detailed experimental procedure for the enantioselective synthesis of dexmethylphenidate hydrochloride can be found in the work by Renalson et al.[20]

Biological Evaluation

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.

- **Membrane Preparation:** Crude membrane fractions are prepared from cells or tissues expressing the dopamine D2 receptor.[22]
- **Incubation:** The membranes are incubated with a radiolabeled ligand (e.g., [³H]Spiperone) and varying concentrations of the test compound in an appropriate assay buffer.[22]
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[22]
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a liquid scintillation counter.[22]
- **Data Analysis:** The K_i value, representing the inhibitory constant of the test compound, is calculated from the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[22]

A detailed protocol for dopamine D2 receptor binding assays can be found in the application notes from Benchchem.[22]

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

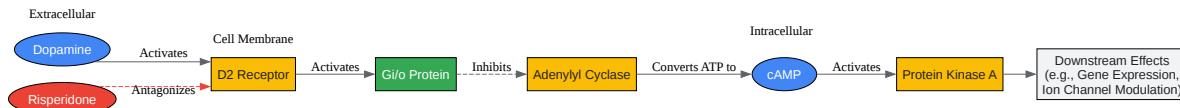
- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[3][15][23]
- Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[3][15]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[23]
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). [15]
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
- Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3][15]

Detailed protocols for cell viability assays are provided by the NCBI Bookshelf's Assay Guidance Manual.[23]

Visualization of Signaling Pathways and Workflows

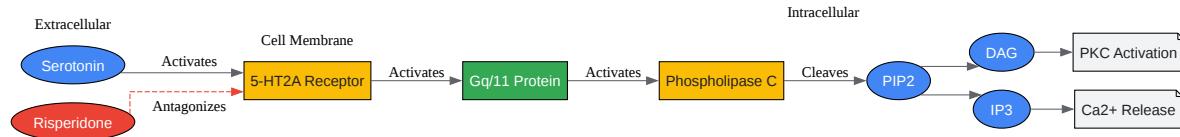
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the substituted piperidines discussed.

Dopamine D2 Receptor Signaling Pathway

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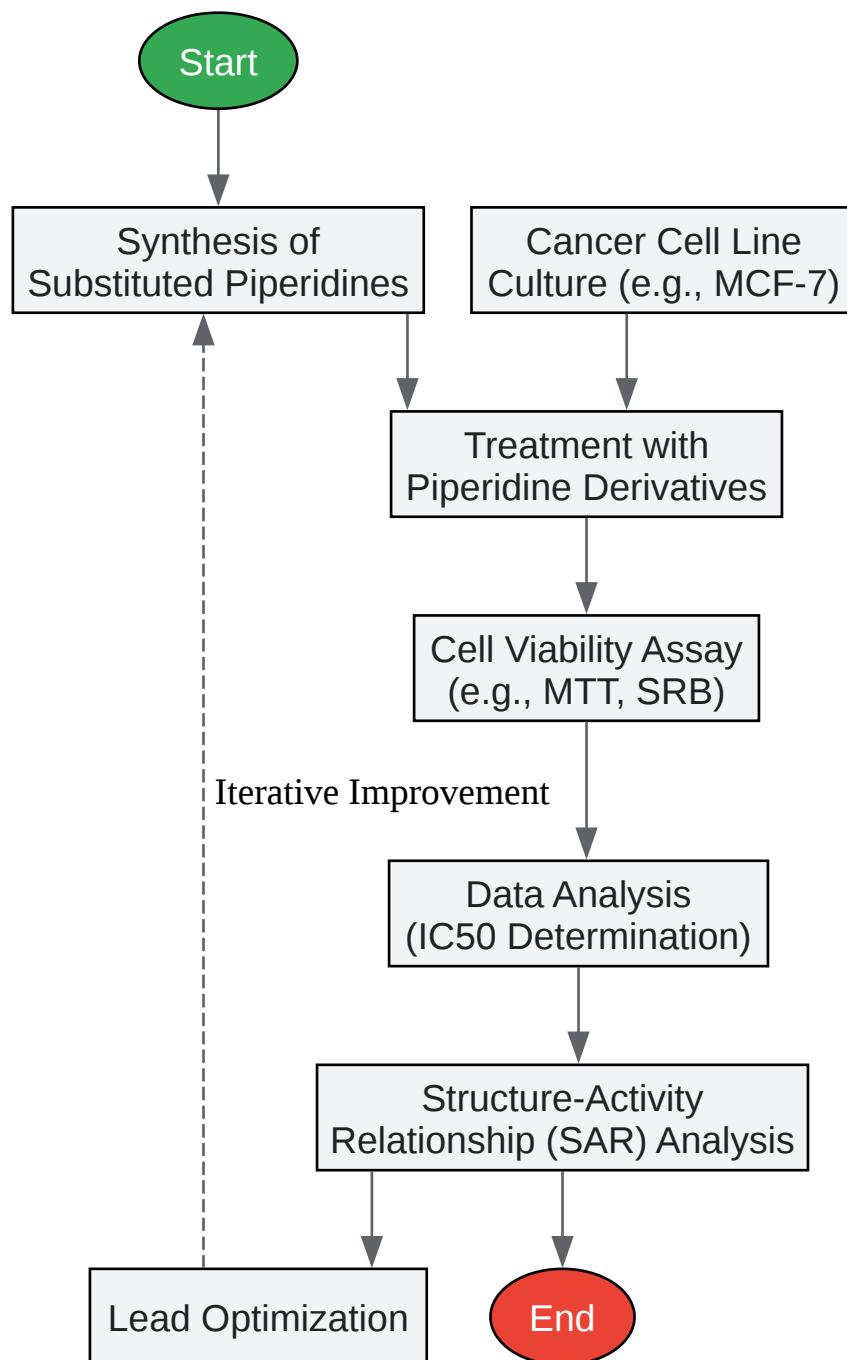
Dopamine D2 receptor signaling pathway and the antagonistic action of risperidone.

Serotonin 5-HT2A Receptor Signaling Pathway

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Serotonin 5-HT2A receptor signaling and the antagonistic action of risperidone.

Experimental Workflow for Anticancer Drug Screening



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A typical experimental workflow for the screening of substituted piperidines for anticancer activity.

Conclusion

The substituted piperidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its adaptability has led to the development of life-changing medications across a wide range of diseases. The case studies of haloperidol, fentanyl, risperidone, and methylphenidate, among many others, demonstrate the power of systematic chemical exploration and a deep understanding of pharmacology. As our knowledge of biological targets and disease mechanisms grows, the strategic design and synthesis of novel substituted piperidines will undoubtedly lead to the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

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